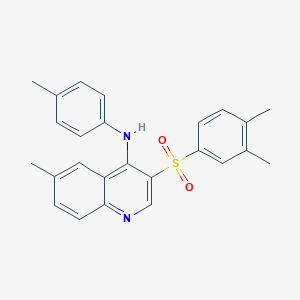![molecular formula C16H24FN3O3S B6462800 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane CAS No. 2549000-75-9](/img/structure/B6462800.png)
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane, also known as 5-Fluoro-2-methyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide, is a novel drug-like compound that has been the subject of numerous studies due to its potential therapeutic applications in a variety of diseases. The compound belongs to the class of pyrrolidinone-based sulfonamides, and has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties.
Applications De Recherche Scientifique
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in a variety of diseases. In particular, the compound has been studied for its anti-inflammatory, antifungal, and antiviral properties, as well as its ability to inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide is not yet fully understood. However, it is believed that the compound exerts its effects by targeting certain enzymes involved in the regulation of inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, the compound has been found to activate certain pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, the compound has been found to possess anti-inflammatory, antifungal, and antiviral activities, as well as the ability to inhibit the growth of cancer cells. Additionally, the compound has been found to have neuroprotective and antioxidant properties, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is available commercially in a variety of forms. Additionally, the compound is relatively stable and has a long shelf life. However, there are also some limitations associated with the use of the compound in laboratory experiments. In particular, the compound is not water soluble, and may require the use of organic solvents for proper dissolution. Additionally, the compound is not very soluble in biological media, and may require the use of surfactants for proper dissolution.
Orientations Futures
The potential future directions of 1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide are numerous. In particular, further research is needed to elucidate the exact mechanism of action of the compound, as well as its potential applications in the treatment of a variety of diseases. Additionally, further studies are needed to determine the optimal dosage and formulation of the compound for therapeutic use, as well as to assess its safety and efficacy in clinical trials. Furthermore, further research is needed to explore the potential of the compound as a tool for drug discovery and development.
Méthodes De Synthèse
1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepaneethyl-N-[[(3-methylpyrrolidin-1-yl)sulfonyl]amino]pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxamide with 3-methylpyrrolidin-1-ylsulfonyl chloride and 5-fluoropyridine-2-oxide. The reaction is carried out in anhydrous acetonitrile at room temperature and is followed by a series of purification steps to obtain the desired product.
Propriétés
IUPAC Name |
1-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c17-15-5-6-16(18-11-15)23-13-14-7-10-20(12-14)24(21,22)19-8-3-1-2-4-9-19/h5-6,11,14H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAIRLWMKYHKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(C2)COC3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6462722.png)
![N-(2,6-difluorophenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide](/img/structure/B6462727.png)
![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)-N-(2-phenylethyl)piperazine-1-carboxamide](/img/structure/B6462731.png)
![2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine](/img/structure/B6462732.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462750.png)

![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462759.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462768.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]methanesulfonamide](/img/structure/B6462781.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[2-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462782.png)
![2-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B6462791.png)
![methyl 10-phenyl-9-azatetracyclo[10.2.1.0^{2,11}.0^{3,8}]pentadeca-3,5,7-triene-5-carboxylate hydrochloride](/img/structure/B6462796.png)
![4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B6462797.png)
![2-(2-methyl-1,3-thiazol-5-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462801.png)